molecular formula C9H10N4O2 B1473668 Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 862980-71-0

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1473668
CAS No.: 862980-71-0
M. Wt: 206.2 g/mol
InChI Key: NZLKJTKZWFVCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule includes an amino group at the 8-position, a methyl group at the 3-position, and a methyl ester at the 6-position.

Properties

IUPAC Name

methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLKJTKZWFVCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a pathway involving:

  • Formation of suitable pyridine-based precursors bearing appropriate substituents (e.g., methyl and carboxylate groups).
  • Introduction of hydrazine or hydrazone intermediates to enable cyclization.
  • Cyclization via oxidative or condensation reactions to form the fusedtriazolo[4,3-a]pyridine ring.
  • Functional group modifications to install the amino group at position 8 and methyl group at position 3.
  • Purification steps including recrystallization or chromatography to isolate the target compound.

Key Preparation Methods

Hydrazine Intermediate Formation and Oxidative Cyclization

  • Starting Material: Pyridine derivatives such as 6-bromo-3-methylpyridine-8-carboxylate are reacted with hydrazine hydrate to form hydrazone intermediates.
  • Cyclization: The hydrazone is subjected to oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature, typically for about 3 hours.
  • Outcome: This step closes the triazole ring onto the pyridine, forming the triazolo[4,3-a]pyridine core with yields reported up to 73%.
  • Purification: The product is extracted using organic solvents (e.g., ethyl acetate/water) and purified by column chromatography if necessary.

This method is considered green and efficient, avoiding harsh conditions or metal catalysts.

Methyl Ester Formation

  • The carboxylate group at position 6 is introduced or maintained as a methyl ester by reaction with methyl chloroformate in the presence of a base such as triethylamine.
  • This esterification step is often performed after or during the cyclization to stabilize the carboxylate functionality.
  • The reaction conditions are controlled to prevent side reactions, and the product is purified by recrystallization.

Amination at Position 8

  • The amino group at position 8 can be introduced by nucleophilic substitution or by reduction of a suitable precursor (e.g., nitro or halogenated intermediates).
  • In some protocols, the amino group arises from hydrazine derivatives during ring closure, or by post-cyclization modification.
  • Specific details on this step vary depending on the starting materials and synthetic route chosen.

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Metal-Free Cyclization

  • A recent protocol employs microwave irradiation to accelerate the cyclization of 1-amino-2-imino-pyridines with various carboxylic acids or related substrates.
  • This method is metal-free, environmentally benign, and offers higher yields and faster reaction times compared to conventional heating.
  • It avoids tedious work-up and chromatography, providing a direct route to substituted triazolopyridines.
  • While this method has been demonstrated for related triazolo[1,5-a]pyridine derivatives, it shows potential applicability to the [4,3-a] isomer with appropriate substrate design.

Sulfonamide Derivative Routes

  • Although focused on sulfonamide-substituted triazolopyridines, some synthetic strategies involve the formation of hydrazinyl intermediates and subsequent cyclization.
  • These methods highlight the versatility of hydrazine chemistry in constructing the triazolo ring system and may inform modifications for amino-substituted derivatives.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Pyridine derivative synthesis Starting pyridine with methyl/carboxylate groups Provides precursor for hydrazine reaction
2 Hydrazine reaction Hydrazine hydrate, i-propanol or ethanol Forms hydrazone intermediate for cyclization
3 Oxidative cyclization Sodium hypochlorite (NaOCl), ethanol, room temp, 3h Closes triazolo ring, yields up to 73%
4 Esterification Methyl chloroformate, triethylamine Introduces methyl ester at position 6
5 Amination Nucleophilic substitution or reduction Installs amino group at position 8
6 Purification Extraction, recrystallization, chromatography Isolates pure target compound

Research Findings and Yields

  • The oxidative cyclization method using sodium hypochlorite is efficient and environmentally friendly, with yields reported around 70-75% for similar triazolo[4,3-a]pyridine derivatives.
  • Microwave-assisted synthesis offers rapid and high-yielding routes for related triazolopyridine systems, potentially adaptable for this compound, with yields exceeding 85% in some cases.
  • The choice of solvent, temperature, and base critically influences the purity and yield of the methyl ester and amino-functionalized products.
  • Spectroscopic techniques such as ^1H and ^13C NMR, HPLC, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Key structural analogs differ in substituent types, positions, and functional groups, which influence their biological activity and synthetic accessibility.

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities Reference
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (Target) C₉H₁₀N₄O₂ 206.20 NH₂ (8), CH₃ (3), COOCH₃ (6) Potential bioactivity (inferred)
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine C₉H₇ClF₃N₅ 297.63 Cl (8), CF₃ (6), CH₂NH₂ (3) Not specified; halogen enhances stability
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₂H₁₉N₃O₂ 237.30 tert-butyl (3), COOCH₃ (6) Reduced planarity due to saturated ring
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate C₁₈H₁₅Cl₂N₃O₂ 392.24 2,4-Cl₂C₆H₃ (8), CH₃ (6), COOC₂H₅ (7) Antifungal, anticancer activities
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid C₈H₇N₃O₂ 177.16 CH₃ (3), COOH (6) Lower LogP (0.74) vs. target’s ester

Key Observations :

  • Substituent Effects : Halogenation (e.g., Cl in ) and aromatic substitutions (e.g., dichlorophenyl in ) enhance lipophilicity and bioactivity, while polar groups (e.g., COOH in ) reduce membrane permeability.
  • Ester vs. Acid : The methyl ester in the target compound improves metabolic stability compared to the carboxylic acid derivative .
Functional Group and Positional Isomers
  • Triazolo[1,5-a]pyridines vs. Triazolo[4,3-a]pyridines: The triazolo[1,5-a]pyridine scaffold (e.g., ) differs in ring fusion position, altering electronic distribution. For example, ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate shows antifungal activity due to the electron-withdrawing Cl groups enhancing electrophilic interactions .
  • Carboxylate Esters :

    • Ethyl esters (e.g., ) generally have longer half-lives than methyl esters due to slower hydrolysis.
    • Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (MW 258.24, ) demonstrates the impact of bromine on reactivity and halogen bonding .

Biological Activity

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 862980-71-0
  • Structure : The compound features a triazolo-pyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazolo-pyridine derivatives. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Antimalarial Activity

A study focusing on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides highlighted the potential of similar compounds in antimalarial drug discovery. Although specific data for this compound was not detailed in this context, the structural similarities suggest it may possess comparable antimalarial properties. Compounds in this series demonstrated IC50 values ranging from 2.24 to 4.98 μM against Plasmodium falciparum, indicating promising activity against malaria parasites .

The biological activity of this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : The compound may exhibit affinity for various receptors involved in cell signaling pathways related to growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of triazolo-pyridines for their biological activities. The synthesized compounds were screened against multiple targets leading to the identification of promising candidates with enhanced potency and selectivity profiles compared to existing drugs .

Q & A

Q. What are the recommended synthetic routes for Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via tandem annulation reactions starting from amino-substituted pyridine precursors. A common approach involves refluxing intermediates in glacial acetic acid (3–5 hours) or using DMF with potassium carbonate as a base (8 hours at 60–80°C) to promote cyclization . For example, ethyl 4-bromo-3-methylbut-2-enoate and substituted benzoyl triazoles are condensed under basic conditions, followed by chromatographic purification (yields: 72–76%) . Optimizing solvent polarity (e.g., hexane/ethyl acetate mixtures) improves crystallization for structural analysis .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the fused triazolopyridine core, with mean bond lengths (C–C: 1.39–1.48 Å) and dihedral angles (e.g., 55.6° between carboxylate and pyridine planes) . Complementary techniques include:
  • ¹H/¹³C NMR : To verify methyl (-CH₃) and amino (-NH₂) substituents (e.g., δ 2.5–3.0 ppm for methyl; δ 5.5–6.5 ppm for NH₂ exchangeable with D₂O) .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–H stretch) .
    Weak intermolecular interactions (e.g., C–H⋯O) stabilize the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct studies on this compound are limited, structurally related triazolopyridines exhibit antifungal and anticancer activities. For example, analogs with chloro or phenyl substituents show IC₅₀ values of 10–50 µM against Candida albicans and leukemia cell lines . Assays should include:
  • Microdilution assays (CLSI guidelines) for antimicrobial activity.
  • MTT assays against human cancer cell lines (e.g., MCF-7, HeLa).
  • Docking studies to predict interactions with targets like EGFR-TK or fungal lanosterol demethylase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Key SAR insights include:
  • Substituent Position : Methyl at C3 enhances metabolic stability, while the C8 amino group improves solubility and hydrogen-bonding potential .
  • Carboxylate Ester : Replacing methyl with ethyl or tert-butyl esters modulates lipophilicity (logP: 1.2–2.5) and bioavailability .
  • Triazole Core : Fluorination at C7 increases electronegativity, enhancing target binding .
    Table 1 : Bioactivity of Analogues
Substituent (Position)Activity (IC₅₀, µM)Target
-Cl (C7)12.3 ± 1.2EGFR-TK
-CF₃ (C8)8.9 ± 0.8CYP51
-NH₂ (C8)15.6 ± 2.1Topo II
Data derived from .

Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, refluxing intermediates with phenyl isocyanate may yield pyrazolo-triazolo-pyrimidines instead of the desired product due to nucleophilic attack at alternative sites . Mitigation strategies include:
  • Kinetic Control : Lower reaction temperatures (e.g., 40°C) and shorter durations (2–4 hours).
  • DFT Calculations : Predict thermodynamic favorability of pathways using software like Gaussian or ORCA .
  • LC-MS Monitoring : Track intermediates in real-time to identify off-pathway species .

Q. What advanced computational methods are suitable for elucidating the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability (e.g., with EGFR-TK over 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (ΔΔG calculations) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors at C8) using Discovery Studio .
    Case Study : Docking of a methylated analog into CYP51 (PDB: 3JUS) revealed a salt bridge between C8-NH₂ and Asp130, critical for antifungal activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar triazolopyridines?

  • Methodological Answer : Discrepancies may stem from assay variability or structural impurities. Recommendations:
  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., fluconazole for antifungal tests) .
  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Meta-Analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.